B1578386 CPF-AM4

CPF-AM4

Cat. No.: B1578386
Attention: For research use only. Not for human or veterinary use.
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Description

Based on general guidelines for chemical compound characterization (e.g., IUPAC nomenclature, analytical methods), a hypothetical introduction would require details such as:

  • Chemical class: Structural family (e.g., organometallic, coordination complex, polymer).
  • Synthesis: Reaction pathways, catalysts, and yields.
  • Applications: Industrial, pharmaceutical, or catalytic uses.
  • Characterization: NMR, IR, mass spectrometry, and elemental analysis data .

Without direct evidence, this section cannot be substantiated with authoritative data.

Properties

bioactivity

Antibacterial

sequence

GLGSLVGNALRIGAKLL

Origin of Product

United States

Comparison with Similar Compounds

Methodological Framework for Comparing Similar Compounds

While direct comparisons for CPF-AM4 are unavailable, the evidence provides guidelines for evaluating compound similarity, which can be extrapolated:

Structural Similarity

  • Core structure : Compare backbone motifs (e.g., benzene derivatives, metal-ligand frameworks).
  • Functional groups : Identify shared moieties (e.g., carboxyl, amine) that dictate reactivity .
  • Stereochemistry : Assess chiral centers or geometric isomerism using techniques like X-ray crystallography or circular dichroism .

Functional Similarity

  • Applications : Compare uses in catalysis, drug delivery, or material science.
  • Performance metrics : Efficiency, stability, or toxicity in target applications.

Analytical Benchmarks

  • Characterization rigor : Compliance with IUPAC standards for NMR, HRMS, and purity validation .
  • Data transparency : Inclusion of spectral data, reaction yields, and reproducibility in peer-reviewed formats .

Hypothetical Comparison Table (Illustrative Example)

The table below follows academic standards for compound comparisons, as outlined in and :

Property This compound (Hypothetical) Compound X (Structurally Analogous) Compound Y (Functionally Analogous)
Chemical Formula C₁₀H₁₅N₂O₃Fe C₁₀H₁₅N₂O₃Co C₁₂H₁₈O₆Pd
Synthesis Yield 78% (reflux, 24h) 65% (microwave, 6h) 82% (solvothermal, 12h)
Thermal Stability 220°C (TGA) 195°C (TGA) 250°C (TGA)
Catalytic Activity k = 0.45 s⁻¹ (CO oxidation) k = 0.32 s⁻¹ (CO oxidation) k = 0.58 s⁻¹ (H₂ storage)
Toxicity (LD₅₀) 450 mg/kg (rat) 320 mg/kg (rat) 600 mg/kg (rat)

Challenges in Comparative Analysis

Data Limitations

  • The absence of this compound-specific data in the evidence precludes authoritative comparisons. For valid analysis, primary sources (e.g., peer-reviewed studies, patents) would be required .

Methodological Consistency

  • Discrepancies in characterization protocols (e.g., NMR resolution, purity thresholds) complicate cross-study comparisons .

Regulatory and Functional Context

  • Drug similarity assessments (e.g., EMA guidelines) demand rigorous PK/PD, efficacy, and safety profiling, which are absent here .

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